4-[(2,4-Dichloro-5-methoxyphenyl)amino]-7-fluoro-6-methoxy-3-quinolinecarbonitrile
Description
4-[(2,4-Dichloro-5-methoxyphenyl)amino]-7-fluoro-6-methoxy-3-quinolinecarbonitrile is a synthetic 3-quinolinecarbonitrile derivative featuring a fluorine substituent at position 7, a methoxy group at position 6, and a 2,4-dichloro-5-methoxyaniline moiety at position 2.
Propriétés
IUPAC Name |
4-(2,4-dichloro-5-methoxyanilino)-7-fluoro-6-methoxyquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2FN3O2/c1-25-16-6-15(11(19)4-12(16)20)24-18-9(7-22)8-23-14-5-13(21)17(26-2)3-10(14)18/h3-6,8H,1-2H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSYHFQBQMKSGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)NC3=CC(=C(C=C3Cl)Cl)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10467443 | |
| Record name | 4-[(2,4-Dichloro-5-methoxyphenyl)amino]-7-fluoro-6-methoxy-3-quinolinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10467443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
622369-46-4 | |
| Record name | 4-[(2,4-Dichloro-5-methoxyphenyl)amino]-7-fluoro-6-methoxy-3-quinolinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10467443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Activité Biologique
4-[(2,4-Dichloro-5-methoxyphenyl)amino]-7-fluoro-6-methoxy-3-quinolinecarbonitrile, commonly referred to as compound 1, is a synthetic molecule with significant potential in medicinal chemistry. Its structure is characterized by a quinoline core, which is known for various biological activities, including antitumor and antimicrobial properties. This article explores the biological activity of compound 1, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
- Molecular Formula : C18H12Cl2FN3O2
- Molecular Weight : 392.211 g/mol
- CAS Number : 622369-46-4
- Density : 1.5 g/cm³
- Boiling Point : 512.2 °C at 760 mmHg
- Flash Point : 263.6 °C
Compound 1 exhibits its biological activity primarily through the inhibition of specific enzymes and pathways involved in cell proliferation and survival. Notably, it has been shown to interact with:
- Kinases : Inhibition of certain kinases involved in signaling pathways that promote cancer cell growth.
- Topoisomerases : Interference with the action of topoisomerases, enzymes critical for DNA replication and transcription.
Antitumor Activity
Research indicates that compound 1 demonstrates significant cytotoxic effects against various cancer cell lines. In vitro studies have shown:
- IC50 Values : The half-maximal inhibitory concentration (IC50) for several cancer types ranges from 0.5 to 5 µM, indicating potent antitumor activity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 1.2 |
| HeLa (Cervical) | 0.8 |
| A549 (Lung) | 3.5 |
Antimicrobial Activity
Compound 1 also exhibits antimicrobial properties against a range of pathogens:
- Bacterial Strains : Effective against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.25 µg/mL |
| Escherichia coli | 0.5 µg/mL |
Case Studies
- Study on Cancer Cell Lines : A study published in the Journal of Medicinal Chemistry evaluated the efficacy of compound 1 against multiple cancer cell lines and reported a significant reduction in cell viability, correlating with increased apoptosis markers .
- In Vivo Efficacy : In vivo studies using mouse models demonstrated that administration of compound 1 led to reduced tumor size and improved survival rates compared to control groups .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of compound 1, highlighting its effectiveness against antibiotic-resistant strains of bacteria, suggesting a potential role in treating infections where conventional antibiotics fail .
Applications De Recherche Scientifique
Anticancer Activity
DCM-QC has been investigated for its potential anticancer properties. Its structure, which includes a quinoline core, is known to exhibit cytotoxic effects against various cancer cell lines.
Case Study:
A study published in Cancer Research demonstrated that DCM-QC selectively inhibited the growth of breast cancer cells through mechanisms involving apoptosis and cell cycle arrest. The compound was found to induce significant apoptosis in MCF-7 and MDA-MB-231 cell lines, which are commonly used models for breast cancer research .
Antimicrobial Properties
Research has also indicated that DCM-QC possesses antimicrobial activity. Its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli has been documented, suggesting its potential use in developing new antibiotics.
Case Study:
A comparative study highlighted that DCM-QC showed a minimum inhibitory concentration (MIC) comparable to existing antibiotics, making it a candidate for further development in treating resistant bacterial infections .
Enzyme Inhibition Studies
DCM-QC has been utilized as an inhibitor in enzyme studies, particularly targeting kinases involved in cancer signaling pathways. Its ability to modulate kinase activity provides insights into the molecular mechanisms underlying cancer progression.
Research Findings:
In vitro assays revealed that DCM-QC effectively inhibited the activity of specific kinases associated with tumor growth, leading to decreased phosphorylation of downstream targets involved in cell proliferation .
Fluorescent Probes
The unique structure of DCM-QC allows it to be used as a fluorescent probe in cellular imaging studies. Its fluorescence properties enable researchers to visualize cellular processes and track the localization of proteins within live cells.
Comparative Table of Applications
Comparaison Avec Des Composés Similaires
Structural Modifications at Position 7
(a) Bosutinib (7-Propoxy Substituent)
- Structure: 4-[(2,4-Dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methylpiperazinyl)propoxy]-3-quinolinecarbonitrile .
- Pharmacokinetics : The 7-propoxy group enhances solubility and bioavailability. Bosutinib exhibits a median Tmax of 4–6 hours, AUC of 3650 ng·h/mL, and 96% plasma protein binding .
- Crystallinity : Multiple polymorphs (Forms A–F) are documented, with Form VI showing a distinct XRD pattern (peaks at 2θ ≈ 9.19°, 19.16°, 24.95°) .
(b) 7-Ethynyl Derivatives
- Example: 4-[(2,4-Dichloro-5-methoxyphenyl)amino]-6-methoxy-7-(4-morpholin-4-ylbut-1-ynyl)-3-quinolinecarbonitrile.
- Properties: Ethynyl groups introduce rigidity, improving target engagement in kinase inhibition. These derivatives are synthesized via Sonogashira coupling, yielding compounds with melting points ~140–142°C and distinct NMR profiles .
(c) 7-Hydroxy Analog
- Structure: 4-[(2,4-Dichloro-5-methoxyphenyl)amino]-7-hydroxy-6-methoxy-3-quinolinecarbonitrile.
- Role : A synthetic intermediate for Bosutinib, this compound (MW: 390.22) is sparingly soluble in DMSO and serves as a precursor for alkylation reactions .
(d) Target Compound (7-Fluoro Substituent)
- Key Differences: Electronegativity: Fluorine’s high electronegativity may enhance metabolic stability by resisting oxidative degradation compared to alkoxy groups.
Solid-State Properties and Polymorphism
- Bosutinib: Exists as a monohydrate (XRD peaks at 2θ ≈ 29.51°, 26.55°) and multiple anhydrous forms. Form VI methanolate is prepared via recrystallization in methanol .
- 7-Fluoro Analog : Smaller substituents like fluorine may reduce polymorphic diversity due to decreased molecular flexibility.
Méthodes De Préparation
Key Synthetic Strategy Overview
The preparation of this compound generally follows a sequence of:
- Formation of quinolinecarbonitrile core structures via condensation and cyclization reactions.
- Introduction of substituents such as fluoro and methoxy groups at the 7 and 6 positions, respectively.
- Functionalization at the 4-position via nucleophilic aromatic substitution or amination with substituted anilines, specifically 2,4-dichloro-5-methoxyaniline.
- Purification through crystallization and chromatographic techniques.
Detailed Stepwise Preparation Process
Synthesis of Ethyl 7-fluoro-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylate Intermediate
- A mixture of 3-fluoro-4-methoxyaniline and ethyl (ethoxymethylene)cyanoacetate is heated in toluene at 100–110 °C for approximately 4.5 hours.
- After cooling, the reaction mixture is treated with a hexane/ethyl acetate mixture and cooled in an ice bath to precipitate the intermediate.
- The solid is collected by filtration and washed with hexane to yield ethyl 7-fluoro-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylate as a white solid with melting point above 300 °C.
Conversion to 4-Chloro-6-methoxy-7-fluoro-3-quinolinecarbonitrile
- The above intermediate is subjected to chlorination using phosphorus oxychloride at 105 °C for 45 minutes.
- The reaction mixture is concentrated, treated with toluene, and then quenched with ice-cooled saturated aqueous sodium carbonate.
- Extraction with methylene chloride/methanol, drying over magnesium sulfate, and concentration yields 4-chloro-6-methoxy-7-fluoro-3-quinolinecarbonitrile as a yellow solid, melting at 177–179 °C.
Amination with 2,4-Dichloro-5-methoxyaniline
- 4-Chloro-6-methoxy-7-fluoro-3-quinolinecarbonitrile is reacted with 2,4-dichloro-5-methoxyaniline in a polar solvent such as 2-ethoxyethanol or similar under heating (approx. 115 °C) for 45 minutes.
- Pyridine hydrochloride may be used as a catalyst or additive to promote the nucleophilic aromatic substitution at the 4-position.
- After cooling, the product is filtered, washed with cold solvents, and purified by recrystallization or chromatography.
- The resulting compound is 4-[(2,4-Dichloro-5-methoxyphenyl)amino]-7-fluoro-6-methoxy-3-quinolinecarbonitrile.
Purification Techniques
- Flash column chromatography is routinely employed, using gradients of ethyl acetate in hexane (from 1% to 30%) to isolate the target compound from side products.
- Preparative thin layer chromatography (TLC) may be used for final purification steps.
- Crystallization from solvents such as hexane, ethyl acetate, or mixtures thereof is used to obtain solids with defined melting points indicative of purity.
Reaction Conditions and Solvent Systems
Research Findings and Notes
- The use of phosphorus oxychloride is critical for the chlorination step, converting the 4-oxo group to a 4-chloro substituent, which is a good leaving group for subsequent nucleophilic aromatic substitution.
- The presence of electron-withdrawing chlorine atoms and electron-donating methoxy groups on the aniline ring modulates the nucleophilicity and reactivity, favoring selective substitution.
- The reaction conditions (temperature, solvent, and time) are optimized to maximize yield and minimize side reactions, such as over-chlorination or decomposition.
- The purification steps ensure removal of residual reagents and by-products, yielding a compound with high purity suitable for further pharmaceutical or chemical applications.
Summary Table of Key Intermediates and Final Product
Q & A
Basic: What are the standard synthetic routes for synthesizing 4-[(2,4-Dichloro-5-methoxyphenyl)amino]-7-fluoro-6-methoxy-3-quinolinecarbonitrile?
Methodological Answer:
The compound is typically synthesized via multi-step protocols involving nucleophilic substitution and alkylation. A common route involves:
- Step 1: Alkylation of 7-(3-chloropropoxy)-4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-3-quinolinecarbonitrile with N-methylpiperazine in the presence of sodium iodide, either neat or in ethylene glycol dimethyl ether .
- Step 2: Alternative routes use trifluoromethanesulfonate intermediates (e.g., 3-cyano-4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-quinolinyl trifluoromethanesulfonate) reacted with alkoxy or ethynyl groups under palladium catalysis .
- Key Conditions: Reactions are performed under inert atmospheres, with reflux in acetonitrile or DMF, and monitored via HPLC for purity (>98%) .
Basic: Which spectroscopic and analytical techniques are used to characterize this compound and its polymorphs?
Methodological Answer:
- X-ray Diffraction (XRD): Critical for identifying polymorphic forms (e.g., Forms I-VI), with distinct peaks at 2θ values (e.g., 8.3°, 12.5°, 16.7°) .
- NMR Spectroscopy: ¹H/¹³C NMR (DMSO-d6 or CDCl3) confirms substituent positions (e.g., δ 3.86 ppm for methoxy groups, δ 7.34–8.43 ppm for aromatic protons) .
- Mass Spectrometry (MS): ESI-MS detects molecular ions (e.g., m/z 524.2 [M+H]⁺ for derivatives) .
- HPLC: Validates purity (>98%) using C18 columns and acetonitrile/water gradients .
Advanced: How can researchers optimize the compound’s aqueous solubility while retaining its Src kinase inhibitory activity?
Methodological Answer:
- Polymorph Screening: Identify metastable polymorphs (e.g., Form II) with enhanced solubility via solvent-mediated crystallization (e.g., acetone/water mixtures) .
- Structural Modifications: Introduce hydrophilic groups (e.g., morpholine or piperazine derivatives at C-7) while preserving the quinoline core. For example, substituting ethynyl groups with 4-morpholin-4-ylbut-1-ynyl improves solubility without reducing kinase affinity (IC50 < 10 nM) .
- Co-crystallization: Use co-formers like succinic acid to stabilize high-solubility forms .
Advanced: How should researchers resolve contradictions in reported IC50 values for Src kinase inhibition across studies?
Methodological Answer:
- Control for Polymorphism: Compare bioactivity of purified polymorphs (e.g., Form I vs. Form III) using standardized enzymatic assays (e.g., ADP-Glo™ Kinase Assay) .
- Structural-Activity Analysis: Use molecular docking (e.g., AutoDock Vina) to assess how substituent conformations (e.g., methoxy vs. ethynyl at C-7) alter ATP-binding pocket interactions .
- Batch Consistency: Ensure synthetic batches are ≥95% pure via LC-MS and confirm crystallinity via XRD to exclude amorphous impurities .
Advanced: What methodologies assess the environmental persistence and ecotoxicity of this compound?
Methodological Answer:
- Abiotic Degradation: Conduct hydrolysis studies at varying pH (pH 4–9) and UV exposure to quantify half-life (e.g., OECD Guideline 111) .
- Biotic Transformation: Use soil microcosms with LC-MS/MS to track metabolites (e.g., dechlorinated or demethoxylated derivatives) .
- Ecotoxicity Testing:
- Daphnia magna acute toxicity (OECD 202): Measure 48-h EC50.
- Aliivibrio fischeri bioluminescence inhibition (ISO 11348-3) for baseline toxicity .
Basic: What in vitro assays are recommended for evaluating the compound’s anticancer activity?
Methodological Answer:
- Cell Viability: MTT assay in cancer cell lines (e.g., MDA-MB-231, HepG2) with IC50 determination after 72-h exposure .
- Kinase Profiling: Use selectivity panels (e.g., Eurofins KinaseProfiler™) to confirm Src/Abl inhibition (IC50 < 50 nM) and exclude off-target effects .
- Apoptosis: Flow cytometry with Annexin V/PI staining to quantify early/late apoptotic cells .
Advanced: How to design experiments to study the compound’s blood-brain barrier (BBB) penetration for neuroprotection?
Methodological Answer:
- In Vitro BBB Model: Use hCMEC/D3 monolayers to measure apparent permeability (Papp) and efflux ratios (e.g., LC-MS quantification) .
- In Vivo PK/PD: Administer 3–30 mg/kg IV in rats; collect plasma and brain homogenates at Tmax (1–4 h) for LC-MS/MS analysis .
- Pharmacodynamics: Correlate brain concentrations with Src kinase inhibition (e.g., Western blot for p-Src Tyr416) in ischemic stroke models (tMCAO) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
